1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized with a hydrazine derivative to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: Known for its antitumor activity.
2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol: Exhibits a broad spectrum of biological activity.
Uniqueness
1-(1,3-benzothiazol-2-yl)-3-methyl-4-(prop-2-en-1-yl)-1H-pyrazol-5-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzothiazole and pyrazole rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13N3OS |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-prop-2-enyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H13N3OS/c1-3-6-10-9(2)16-17(13(10)18)14-15-11-7-4-5-8-12(11)19-14/h3-5,7-8,16H,1,6H2,2H3 |
InChI Key |
IKOOGLBBJFOTED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.